molecular formula C8H14ClNO4 B11777518 1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride

1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride

Cat. No.: B11777518
M. Wt: 223.65 g/mol
InChI Key: ZVXJVKNHOBDAJP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with methyl iodide, followed by carboxylation to introduce the carboxylic acid groups. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-Methylpiperidine-4-carboxylic acid hydrochloride: This compound has a similar structure but with only one carboxylic acid group.

    N-Methylisonipecotic acid hydrochloride: Another related compound with a different substitution pattern on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H14ClNO4

Molecular Weight

223.65 g/mol

IUPAC Name

1-methylpiperidine-3,4-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO4.ClH/c1-9-3-2-5(7(10)11)6(4-9)8(12)13;/h5-6H,2-4H2,1H3,(H,10,11)(H,12,13);1H

InChI Key

ZVXJVKNHOBDAJP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)C(=O)O)C(=O)O.Cl

Origin of Product

United States

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